molecular formula C19H18N4O4 B11016220 N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11016220
M. Wt: 366.4 g/mol
InChI Key: DHSMEPOAQHEFOF-UHFFFAOYSA-N
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Description

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a benzodioxine moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. One common route includes the condensation of 1,3-dihydro-2H-benzimidazole with a suitable aldehyde to form the intermediate Schiff base. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The benzodioxine moiety may interact with cellular pathways, modulating biological responses. These interactions can lead to various pharmacological effects, making the compound a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Benzodioxine derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

N-[3-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the combination of the benzimidazole and benzodioxine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C19H18N4O4/c24-17(23-19-21-12-5-1-2-6-13(12)22-19)9-10-20-18(25)16-11-26-14-7-3-4-8-15(14)27-16/h1-8,16H,9-11H2,(H,20,25)(H2,21,22,23,24)

InChI Key

DHSMEPOAQHEFOF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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